molecular formula C17H12F4N4O3 B13360955 N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Katalognummer: B13360955
Molekulargewicht: 396.30 g/mol
InChI-Schlüssel: JUJOWPRDHXNICO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a triazole ring, which is further connected to a carboxamide group

Vorbereitungsmethoden

The synthesis of N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the use of “click chemistry,” a powerful and versatile synthetic technique that allows for the efficient formation of triazole rings. The synthetic route generally starts with the preparation of the difluoromethoxyphenyl azide and the corresponding alkyne. These two components are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring.

Analyse Chemischer Reaktionen

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action of N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, in the cell. These interactions can lead to the inhibition of certain biochemical pathways, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

Eigenschaften

Molekularformel

C17H12F4N4O3

Molekulargewicht

396.30 g/mol

IUPAC-Name

N,1-bis[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12F4N4O3/c18-16(19)27-12-5-1-10(2-6-12)23-15(26)14-22-9-25(24-14)11-3-7-13(8-4-11)28-17(20)21/h1-9,16-17H,(H,23,26)

InChI-Schlüssel

JUJOWPRDHXNICO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.